molecular formula C21H22N2O5S B2427816 4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine CAS No. 823829-06-7

4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B2427816
CAS No.: 823829-06-7
M. Wt: 414.48
InChI Key: XZEDXNSKZZMSDY-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyphenyl group, and a morpholine ring, all connected through an oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Core: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenylboronic acid and a suitable catalyst.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or ethoxyphenyl derivatives.

Scientific Research Applications

4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzenesulfonyl)-2-naphthalen-1-ylmethyl-oxazol-5-yl]-morpholine
  • 4-(5-tert-butyl-2-ethoxy-benzenesulfonyl)-morpholine
  • 4-(4-chloro-benzenesulfonyl)-morpholine

Uniqueness

4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-2-27-17-10-8-16(9-11-17)19-22-20(21(28-19)23-12-14-26-15-13-23)29(24,25)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDXNSKZZMSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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